3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid
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Description
3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
- **Formation of the Propanoic Acid Moiety
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of Substituents: The dimethyl and methylallyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Properties
IUPAC Name |
3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-10(2)9-22-15-7-5-13-11(3)14(6-8-16(19)20)18(21)23-17(13)12(15)4/h5,7H,1,6,8-9H2,2-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBAUCJMOJZEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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